Direct Head-to-Head Comparison: Superior In Vivo Antitussive Activity vs. Dextromethorphan in a Murine Model
In a direct head-to-head comparison using a murine cough model, 1-Deoxy-1-(L-aspartyl)-D-fructose (Fru-Asp) at a dose of 250 mg/kg administered orally demonstrated superior therapeutic antitussive activity relative to the standard over-the-counter cough suppressant dextromethorphan hydrobromide dosed at 30 mg/kg [1]. This outcome quantifiably establishes that Fru-Asp is not merely an inactive Maillard intermediate but possesses significant in vivo bioactivity that outperforms a clinically relevant comparator.
| Evidence Dimension | In vivo antitussive efficacy (cough frequency reduction and latency prolongation) |
|---|---|
| Target Compound Data | Fru-Asp (250 mg/kg) reduced cough frequency and prolonged cough latency significantly. |
| Comparator Or Baseline | Dextromethorphan hydrobromide (30 mg/kg) showed inferior therapeutic activities. |
| Quantified Difference | Fru-Asp provided 'better therapeutic activities' than dextromethorphan. |
| Conditions | Murine model of cough (specifics of cough induction not detailed in abstract). |
Why This Matters
This head-to-head data is critical for researchers selecting a natural-product-derived antitussive lead compound with validated in vivo superiority over a common pharmaceutical benchmark.
- [1] Li C, Yang C, Zhang J, Zhang L. Formation of Amadori compounds in LIGAO (concentrated pear juice) processing and the effects of Fru-Asp on cough relief and lung moisturization in mice. Food Funct. 2022;13(24):12787-12798. View Source
